Tris(acetylacetonato)chromium

Descripción general

Descripción

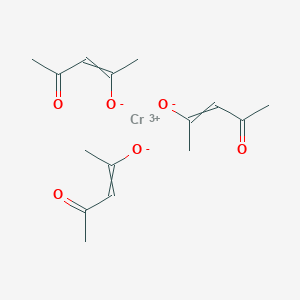

Tris(acetylacetonato)chromium, also known as chromium(III) acetylacetonate, is a coordination compound with the chemical formula Cr(C₅H₇O₂)₃. This compound is characterized by its deep maroon color and is widely used in various scientific applications due to its unique properties. It is soluble in non-polar organic solvents and exhibits paramagnetism, making it useful in nuclear magnetic resonance (NMR) spectroscopy .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Tris(acetylacetonato)chromium plays a significant role in biochemical reactions, particularly in catalysis and enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with histone deacetylases, which are crucial for transcriptional regulation, cell cycle progression, and developmental events . The nature of these interactions often involves the formation of large multiprotein complexes, which can regulate the function of specific proteins such as SP1 and SP3 .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling cascade, which is essential for cell proliferation, differentiation, and survival . Additionally, this compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit histone deacetylases, resulting in changes in gene expression and cellular function . The binding interactions with biomolecules are often mediated by the acetylacetonate ligands, which can form stable complexes with metal ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions. Studies have shown that it can form free radicals upon thermal decomposition, which can influence its long-term effects on cellular function . The stability and degradation of this compound are crucial factors in its application in biochemical research and industrial processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For example, studies have shown that high doses of this compound can cause skin and eye irritation in animal models . The threshold effects and toxicity of this compound are important considerations in its use in biomedical research and applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For instance, it has been shown to interact with enzymes involved in sugar and lipid metabolism, which are crucial for maintaining cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tris(acetylacetonato)chromium is typically synthesized through the reaction of chromium(III) oxide with acetylacetone. The reaction proceeds as follows: [ \text{Cr}_2\text{O}_3 + 6 \text{Hacac} \rightarrow 2 \text{Cr(acac)}_3 + 3 \text{H}_2\text{O} ] where Hacac represents acetylacetone .

Industrial Production Methods: In an industrial setting, the synthesis involves dissolving chromium(III) chloride hexahydrate in water, followed by the addition of urea and acetylacetone. The mixture is then heated in a boiling water bath to facilitate the reaction. The product is isolated by cooling, filtration, and drying .

Análisis De Reacciones Químicas

Types of Reactions: Tris(acetylacetonato)chromium undergoes various chemical reactions, including:

Substitution Reactions: It reacts with electrophiles at the 3-positions of the chelate rings, forming bromo-, nitro-, and formyl-substituted derivatives.

Thermal Decomposition: The compound decomposes upon heating, forming free radicals that can initiate polymerization reactions.

Common Reagents and Conditions:

Electrophiles: Used in substitution reactions to modify the chelate rings.

Heat: Applied during thermal decomposition to generate radicals.

Major Products:

Substituted Derivatives: Bromo-, nitro-, and formyl-substituted this compound.

Radicals: Formed during thermal decomposition, useful in polymerization.

Aplicaciones Científicas De Investigación

Tris(acetylacetonato)chromium has a wide range of applications in scientific research:

Chemistry: Used as a relaxation agent in NMR spectroscopy due to its paramagnetic properties.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

Comparación Con Compuestos Similares

- Tris(acetylacetonato)aluminium

- Tris(acetylacetonato)manganese

- Tris(acetylacetonato)cobalt

- Tris(acetylacetonato)iron

Comparison: Tris(acetylacetonato)chromium is unique due to its paramagnetic properties, which are not as pronounced in similar compounds like tris(acetylacetonato)aluminium. This makes it particularly useful in NMR spectroscopy. Additionally, its thermal decomposition behavior, leading to radical formation, sets it apart from other metal acetylacetonates .

Actividad Biológica

Tris(acetylacetonato)chromium, commonly referred to as Cr(acac)₃, is a coordination compound with the formula Cr(C₅H₇O₂)₃. This compound has garnered attention in various fields, particularly due to its biological activity and potential applications in medicinal chemistry, catalysis, and material science. This article delves into the biological interactions, mechanisms of action, and relevant research findings associated with Cr(acac)₃.

Chemical Structure and Properties

Cr(acac)₃ features a chromium ion in the +3 oxidation state coordinated to three bidentate acetylacetonate ligands. The octahedral geometry of this complex is characterized by stable chelate rings formed through the coordination of oxygen atoms from the acetylacetonate ligands to the chromium ion. The bond lengths between chromium and oxygen are approximately 1.93 Å, contributing to its stability and unique properties.

Cr(acac)₃ exhibits several biological activities that can be attributed to its ability to interact with various biomolecules:

- Metal Ion Chelation : The compound acts as a chelating agent, forming stable complexes with metal ions, which can influence their bioavailability and reactivity within biological systems .

- Catalytic Properties : Cr(acac)₃ has been shown to enhance catalytic reactions in biological systems, such as promoting the extraction of lanthanoids when combined with other ligands . Its ability to form adducts with other compounds increases the efficiency of these reactions.

Case Studies and Research Findings

- Extraction of Lanthanoids : A study demonstrated that the addition of Cr(acac)₃ significantly enhanced the extraction efficiency of lanthanoid(III) ions using 2-thenoyltrifluoroacetone (Htta). The formation of a 1:1 adduct between Cr(acac)₃ and lanthanoid ions was observed, indicating its role as a complex ligand .

- Toxicological Aspects : Research indicates that while trivalent chromium (Cr(III)) forms like Cr(acac)₃ are significantly less toxic than hexavalent chromium (Cr(VI)), they still pose health risks at elevated concentrations. Prolonged exposure can lead to irritation of mucous membranes and potential systemic effects .

- NMR Applications : Cr(acac)₃ is utilized as a relaxation agent in NMR spectroscopy, enhancing the sensitivity of measurements for nuclei with low natural abundance. This application underscores its importance in biochemical research where detailed molecular characterizations are required.

Comparative Analysis

The following table summarizes various chromium coordination compounds and their key features:

| Compound Name | Formula | Key Features |

|---|---|---|

| This compound | Cr(C₅H₇O₂)₃ | Strong chelating agent; enhances extraction |

| Tris(benzoylacetonato)chromium | Cr(C₉H₇O₂)₃ | Different ligand leading to varied reactivity |

| Tris(dipivaloylmethanato)chromium | Cr(C₁₂H₂₄O₄)₃ | Exhibits different solubility and stability |

| Tris(cyclopentadienyl)chromium | Cr(C₅H₅)₃ | Unique electronic properties due to aromaticity |

Propiedades

Número CAS |

21679-31-2 |

|---|---|

Fórmula molecular |

C15H24CrO6 |

Peso molecular |

352.34 g/mol |

Nombre IUPAC |

chromium;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

Clave InChI |

MJSNUBOCVAKFIJ-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] |

SMILES isomérico |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cr] |

SMILES canónico |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cr] |

Key on ui other cas no. |

21679-31-2 |

Descripción física |

Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] |

Pictogramas |

Irritant |

Sinónimos |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tris(acetylacetonato)chromium(III)?

A1: The molecular formula of this compound(III) is Cr(C5H7O2)3. Its molecular weight is 349.33 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing this compound(III)?

A2: Infrared (IR) spectroscopy, mass spectrometry, UV-Vis spectroscopy, and NMR spectroscopy (particularly using 1H, 13C, and 59Co nuclei for related complexes) are valuable techniques for characterizing this complex. [, , , ] Researchers have used isotopic labeling (18O, 68Zn, and 64Zn) in conjunction with IR spectroscopy to assign vibrational bands and gain insights into the structure of similar acetylacetonate complexes. []

Q3: What is the standard heat of formation of this compound(III)?

A3: The standard heat of formation (ΔHf°) of this compound(III) at 298.16 K and 1 atmosphere pressure has been determined to be -344.7 ± 1.0 kcal/mol using adiabatic vacuum calorimetry. [] Another study reported a value of -366.48 ± 0.67 kcal/mol at 25°C using an empirical thermochemical cycle. []

Q4: How does the solubility of this compound(III) vary in different solvents?

A4: The solubility of this compound(III) is influenced by the solvent's nature. Research indicates that it exhibits higher solubility in organic solvents like t-butyl alcohol and methanol compared to water. [] This behavior suggests that the complex's hydrophobic nature outweighs its potential for hydrogen bonding with water.

Q5: How does temperature affect the solubility of this compound(III)?

A5: Studies on the temperature dependence of solubility in aqueous alcohol mixtures revealed that solubility increases with temperature. This information was used to calculate thermodynamic parameters of the solution process. []

Q6: What factors influence the partitioning of this compound(III) in liquid-liquid systems?

A6: The partition coefficient of this compound(III) between organic phases (like dodecane) and aqueous phases is significantly enhanced by the presence of chlorinated phenols in the organic phase. This effect is attributed to the formation of hydrogen-bonded adducts between the complex and the phenols. [] The partition behavior is also influenced by factors like solvent composition, internal pressure, and volume changes upon mixing. []

Q7: Can this compound(III) act as a catalyst?

A7: Yes, this compound(III) can act as a catalyst in various organic reactions. For instance, it has been shown to catalyze the oxidation of tetralin, leading to a high yield of α-tetralone in the presence of N,N-dialkylamides. [] This catalytic activity highlights its potential in organic synthesis.

Q8: How does this compound(III) influence polymerization reactions?

A8: Research shows that using a MgCl2-supported this compound(III) catalyst system in combination with diethylaluminium chloride can initiate ethylene and propylene polymerization. This catalyst system exhibits high activity and produces polymers with specific properties, such as high isotacticity in polypropylene and narrow molecular weight distribution in polyethylene. [, ]

Q9: How does this compound(III) interact with organic molecules?

A9: this compound(III) interacts with organic molecules primarily through electrostatic interactions, such as dipole-dipole and dipole-induced dipole interactions. Studies using 13C NMR relaxation experiments revealed that alkyl-substituted aromatics tend to orient themselves with their positive dipole end closer to the complex. []

Q10: Can this compound(III) form adducts with other molecules?

A10: Yes, this compound(III) can form adducts with various molecules. For instance, it forms adducts with lanthanoid(III) complexes coordinated with 2-thenoyltrifluoroacetone (Htta), enhancing their extraction into organic solvents. These adducts can be either inner-sphere complexes (direct coordination) or outer-sphere complexes (hydrogen bonding). []

Q11: How does this compound(III) behave under irradiation?

A11: this compound(III) can undergo photochemical reactions upon irradiation. Research has explored its partial photoresolution using laser light, leading to the enrichment of specific enantiomers. [] It has also been studied for its behavior under deuteron irradiation, showcasing its potential susceptibility to radiation-induced transformations. []

Q12: Have computational methods been employed to study this compound(III)?

A12: Yes, computational chemistry techniques have been utilized to investigate this compound(III) and related complexes. For example, researchers have determined Abraham descriptors, which are empirical parameters used to predict various physicochemical properties, including solubility and partition coefficients. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.